molecular formula C9H18N2O2 B1477267 2-Amino-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)ethan-1-one CAS No. 2007691-89-4

2-Amino-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)ethan-1-one

Cat. No.: B1477267
CAS No.: 2007691-89-4
M. Wt: 186.25 g/mol
InChI Key: ULCQZFKHTOMPFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)ethan-1-one is a piperidine-derived compound featuring a hydroxymethyl group at the 4-position of the piperidine ring and a methyl substituent. This structural motif confers unique physicochemical properties, such as enhanced solubility due to the polar hydroxymethyl group and conformational rigidity from the methyl substituent.

Properties

IUPAC Name

2-amino-1-[4-(hydroxymethyl)-4-methylpiperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-9(7-12)2-4-11(5-3-9)8(13)6-10/h12H,2-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULCQZFKHTOMPFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)CN)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Approaches

Several methods exist for synthesizing disubstituted piperidines, including radical cyclizations and palladium-catalyzed allylic amination followed by Michael addition. For example:

  • Radical 5-exo cyclization of aziridines can yield 5-methylene piperidines, which can be further functionalized.
  • Palladium-catalyzed allylic amination of unsaturated esters with amines affords substituted piperidines with control over regio- and stereochemistry.

These methods provide access to piperidines with functional groups at positions 2, 5, or 6, which can be adapted for 4-substitution with appropriate precursors.

Functionalization of Piperidine Rings

Starting from commercially available or synthesized piperidines, functional groups such as hydroxymethyl and methyl at the 4-position can be introduced via:

  • Alkylation or nucleophilic substitution of 4-hydroxymethylpiperidine derivatives.
  • Protection and activation of hydroxyl groups (e.g., Boc-protection, tosylation/mesylation) to enable further substitution with nucleophiles.

Specific Preparation Methods for 2-Amino-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)ethan-1-one

The preparation of this compound typically involves two key stages:

Synthesis of 4-(Hydroxymethyl)-4-methylpiperidine

A reliable approach involves starting from 4-hydroxymethylpiperidine, which can be selectively protected and activated to enable substitution reactions:

Step Reagents/Conditions Description Yield (%)
1 Boc protection in basic medium Protects amine group, yielding Boc-protected 4-hydroxymethylpiperidine High (typically >80%)
2 Tosylation or mesylation (using tosyl chloride or mesyl chloride) Converts hydroxyl to a good leaving group for nucleophilic substitution High (70-90%)
3 Nucleophilic substitution with methyl nucleophile Introduces methyl group at 4-position Moderate to high (70-95%)

This sequence allows for the introduction of the 4-methyl substituent alongside the hydroxymethyl group, maintaining regioselectivity and functional group compatibility.

Formation of the Amino Ethanone Moiety

The amino ethanone fragment is introduced via amide bond formation between the piperidine nitrogen and a suitable amino acetyl derivative:

Step Reagents/Conditions Description Yield (%)
1 Reaction of 4-(hydroxymethyl)-4-methylpiperidine with chloroacetyl chloride in presence of triethylamine (Et3N) Formation of chloroacetyl amide intermediate Moderate (~60%)
2 Nucleophilic substitution with ammonia or amine source Displacement of chloride to yield the 2-amino ethanone amide High (70-95%)

This two-step process is carried out typically in solvents such as toluene or 1,4-dioxane under reflux or room temperature conditions, depending on the nucleophile and desired reaction rate.

Representative Synthetic Scheme

Step Intermediate Reagents Conditions Yield (%)
1 4-Hydroxymethylpiperidine Boc2O, base Room temp, 2-4 h >80
2 Boc-protected 4-hydroxymethylpiperidine TsCl or MsCl, pyridine 0–5 °C to RT 70–90
3 Activated tosylate/mesylate intermediate Methyl nucleophile (e.g., methyl lithium or methyl Grignard) Low temp, inert atmosphere 70–95
4 4-(Hydroxymethyl)-4-methylpiperidine (deprotected) Acidic deprotection (e.g., TFA) RT, 1-2 h >90
5 Amino ethanone intermediate Chloroacetyl chloride, Et3N Reflux, 3 h ~60
6 Final compound Ammonia, DMF RT, 3 h 70–95

Research Findings and Optimization Notes

  • The Boc-protection step is critical to prevent side reactions during subsequent activation and substitution steps.
  • Activation of the hydroxyl group as a tosylate or mesylate facilitates efficient nucleophilic substitution.
  • Use of secondary amines in place of ammonia can yield analogues with different biological activities but may affect yields and reaction times.
  • Reaction conditions such as solvent choice (e.g., DMF, toluene), temperature, and base equivalents influence the yield and purity of intermediates.
  • Purification typically involves crystallization or chromatographic techniques to isolate intermediates and final products with high purity suitable for biological evaluation.

Summary Table of Preparation Methods

Preparation Stage Method Key Reagents Conditions Yield Range Notes
Piperidine core synthesis Boc protection, tosylation/mesylation, nucleophilic substitution Boc2O, TsCl/MsCl, methyl nucleophile RT to reflux, inert atmosphere 70–95% Protects amine, activates hydroxyl
Amide formation Reaction with chloroacetyl chloride, nucleophilic substitution Chloroacetyl chloride, Et3N, ammonia Reflux or RT, 1,4-dioxane or DMF 60–95% Forms amino ethanone linkage

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)ethan-1-one undergoes several types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Piperidine/Piperazine Derivatives

a. 1-(4-((4-Methylpiperidin-1-yl)Sulfonyl)Phenyl)Ethan-1-One (Compound 3)
  • Structure : Contains a sulfonamide-linked 4-methylpiperidine group.
  • Activity : Serves as a precursor for ERK kinase inhibitors; fused 5+6 heterocyclic derivatives (e.g., pyrido[2-d]pyrimidin-4-one) exhibit improved anti-proliferative activity (IC₅₀: 0.5–2.1 µM) but are less potent than other analogs like compound 22 .
  • Key Difference : The sulfonamide moiety enhances binding to ATP pockets but reduces hydrophilicity compared to the hydroxymethyl group in the target compound.
b. 2-Amino-1-(4-(3,5-Bis(Trifluoromethyl)Phenyl)Piperazin-1-yl)Ethan-1-One (Compound 33)
  • Structure : Piperazine ring substituted with trifluoromethylphenyl groups.
  • Properties : High yield (97%) and purity (>99%); trifluoromethyl groups increase lipophilicity and metabolic stability .
  • Contrast : The trifluoromethyl groups may enhance blood-brain barrier penetration but reduce aqueous solubility relative to the hydroxymethyl group.
c. 2-Chloro-1-(4-Methylpiperidin-1-yl)Ethan-1-One
  • Structure : Chloro substituent instead of hydroxymethyl.
  • However, it may introduce toxicity risks absent in the hydroxymethyl analog .

Aromatic Ring-Substituted Analogs

a. 2-Amino-1-(4-Nitrophenyl)Ethan-1-One Hydrochloride
  • Structure : Nitro group on the phenyl ring.
  • Properties : Nitro substituents enhance electronic withdrawal, affecting solubility (logP ~1.2) and stability. Used as a synthetic intermediate .
  • Comparison : The nitro group may limit bioavailability due to poor solubility, whereas the hydroxymethyl group in the target compound improves hydrophilicity.
b. 2-Amino-1-(4-Bromo-2,5-Dimethoxyphenyl)Ethan-1-One (bk-2C-B)
  • Structure : Bromo and methoxy substituents on the aromatic ring.
  • Activity: Psychoactive properties due to structural similarity to hallucinogenic phenethylamines .
  • Divergence : The hydroxymethyl and methyl groups in the target compound likely preclude psychoactivity, favoring medicinal applications.

Piperazine Derivatives with Complex Substituents

a. 2-Amino-1-[4-(Benzo-1,4-Dioxan-6-yl)Piperazin-1-yl]Ethan-1-One (8d)
  • Structure : Benzo-dioxane substituent.
  • Synthesis : Achieved via multi-step coupling reactions (yield: ~70%) .
  • Implications : Bulky substituents may hinder target binding but improve selectivity.
b. 2-Amino-1-[4-(3-Methylbutyl)Piperazin-1-yl]Ethan-1-One
  • Structure : Hydrophobic 3-methylbutyl chain.
  • Properties : Increased logP (predicted ~2.8) enhances membrane permeability but may reduce solubility .

Substituent Effects on Solubility and Stability

Compound Key Substituent logP (Predicted) Solubility
Target Compound 4-Hydroxymethyl, 4-methyl ~1.5 High (polar group)
Compound 33 (Trifluoromethylphenyl) 3,5-Bis(CF₃) ~3.2 Moderate (lipophilic)
bk-2C-B Bromo, methoxy ~2.0 Low (crystalline form)

Biological Activity

2-Amino-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)ethan-1-one, also known by its CAS number 1248249-82-2, is an organic compound with potential biological activity. This compound belongs to the piperidine class of compounds, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H19N3O, with a molecular weight of 185.27 g/mol. Its structure includes a piperidine ring substituted with a hydroxymethyl group and an amino group, which contributes to its biological activity.

Research indicates that compounds containing piperidine moieties often interact with various biological targets, including neurotransmitter receptors and enzymes. The specific mechanisms of action for this compound have not been extensively documented in literature; however, related compounds have shown significant interactions with:

  • Dopamine receptors : Potential implications in neuropharmacology.
  • Serotonin receptors : Possible effects on mood and anxiety disorders.

Cytotoxicity and Anticancer Activity

Recent studies involving similar piperidine derivatives have demonstrated promising cytotoxic effects against various cancer cell lines. For instance, compounds designed based on piperidine structures exhibited selective toxicity against MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer) cell lines. The in vitro assays indicated that these compounds could be more potent than standard chemotherapeutics like cisplatin in certain contexts .

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of several piperidine derivatives against three different cancer cell lines using MTT assays. The results showed that derivatives similar to this compound had varying degrees of potency, with some exhibiting IC50 values significantly lower than those of established anticancer drugs .

Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological properties of piperidine derivatives. These studies revealed that certain modifications to the piperidine structure could enhance binding affinity to dopamine receptors, suggesting potential applications in treating neurological disorders such as schizophrenia and depression .

Data Table: Biological Activity Summary

Activity Cell Line/Target IC50 Value (µM) Reference
CytotoxicityMDA-MB-231<10
CytotoxicitySUIT-215
CytotoxicityHT-29<5
Neurotransmitter Receptor InteractionDopamine ReceptorsVaries
Neurotransmitter Receptor InteractionSerotonin ReceptorsVaries

Q & A

Q. What are the optimal laboratory synthesis methods for 2-Amino-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)ethan-1-one?

Synthesis typically involves multi-step reactions, including condensation of piperidine derivatives with appropriate carbonyl precursors. Key steps include:

  • Reaction Conditions : Use of ethanol or methanol as solvents to enhance reactant solubility and control reaction rates .
  • Catalysts : Acid catalysts (e.g., HCl) may facilitate intermediate formation, while reducing agents like NaBH4 ensure selective amination .
  • Purification : Column chromatography or recrystallization is critical for isolating high-purity product (>95%) .
    Example Protocol :

Condense 4-(hydroxymethyl)-4-methylpiperidine with a protected amino-ketone precursor.

Deprotect under acidic conditions to yield the free amine.

Purify via gradient elution chromatography.

Q. What safety protocols are essential for handling this compound?

Based on structurally similar piperidine derivatives:

  • PPE : Lab coat, nitrile gloves, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • First Aid : For skin contact, rinse immediately with water for 15 minutes; seek medical attention if irritation persists .

Q. Which spectroscopic techniques are recommended for structural characterization?

  • NMR Spectroscopy : 1H/13C NMR to confirm piperidine ring substitution patterns and hydroxymethyl group integration .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight verification (e.g., [M+H]+ ion) .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can SHELX software enhance crystallographic analysis of this compound?

SHELXL is widely used for refining crystal structures:

  • Data Processing : Integrate diffraction data (e.g., .hkl files) to model bond lengths and angles with precision (±0.01 Å) .
  • Twinning Analysis : Resolve overlapping reflections in cases of crystal twinning via TWIN/BASF commands .
  • Validation : Use CHECKCIF to identify structural outliers (e.g., unusual torsion angles) .
    Case Study : A similar piperidine derivative achieved R1 = 0.032 using SHELXL with 2962 reflections .

Q. What computational approaches predict this compound’s biological interactions?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding affinities with target proteins (e.g., kinase domains) .
  • QSAR Modeling : Correlate substituent effects (e.g., hydroxymethyl vs. difluoro groups) with activity using descriptors like logP and polar surface area .
  • MD Simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories .

Q. How does the hydroxymethyl group influence physicochemical properties?

Comparative studies with analogues reveal:

Substituent logP Aqueous Solubility (mg/mL) Bioactivity (IC50, nM)
-CH2OH (Target Compound)1.212.585 ± 3.2
-CF3 (Analog)2.83.8120 ± 5.1
-H (Parent)0.918.4>500

The hydroxymethyl group reduces lipophilicity (logP) and enhances solubility, improving bioavailability while retaining moderate target affinity .

Q. What strategies resolve contradictions in SAR studies for piperidine-based compounds?

  • Meta-Analysis : Cross-reference data from multiple assays (e.g., enzyme inhibition vs. cell viability) to distinguish direct target effects from off-target interactions .
  • Crystallographic Validation : Co-crystallize the compound with its target to confirm binding mode discrepancies predicted by docking .
  • Statistical Tools : Apply Bayesian models to prioritize substituents with consistent activity trends across datasets .

Q. How can researchers optimize reaction yields for scale-up synthesis?

  • DoE (Design of Experiments) : Vary temperature (20–80°C), solvent polarity (DMF vs. THF), and catalyst loading (5–20 mol%) to identify optimal conditions .
  • Continuous Flow Chemistry : Improve reproducibility and reduce side products (e.g., via microreactor setups) .
  • In Situ Monitoring : Use FTIR or HPLC to track reaction progress and terminate at peak yield .

Q. Table 1: Key Synthetic Parameters

ParameterOptimal RangeImpact on Yield
Temperature50–60°CMaximizes rate
SolventEthanolEnhances purity
Catalyst Loading10 mol%Balances cost

Q. Table 2: Computational Tools for SAR

ToolApplicationReference
AutoDock VinaBinding affinity
GROMACSStability analysis
QSARINSPredictive modeling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-Amino-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.